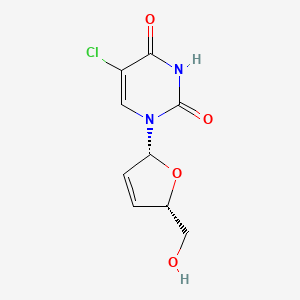![molecular formula C11H17IN2O2 B12798067 trimethyl-[2-(methylcarbamoyloxy)phenyl]azanium;iodide CAS No. 3983-38-8](/img/structure/B12798067.png)
trimethyl-[2-(methylcarbamoyloxy)phenyl]azanium;iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl-[2-(methylcarbamoyloxy)phenyl]azanium;iodide is a chemical compound with the molecular formula C11H17IN2O2. It is known for its unique structure, which includes a trimethylammonium group and a methylcarbamoyloxy group attached to a phenyl ring. This compound is often used in various scientific research applications due to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl-[2-(methylcarbamoyloxy)phenyl]azanium;iodide typically involves the reaction of 2-dimethylaminophenol with methyl isocyanate, followed by methylation with methyl iodide. The reaction conditions usually require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process would include precise control of temperature, pressure, and reaction time to optimize the synthesis and minimize impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl-[2-(methylcarbamoyloxy)phenyl]azanium;iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium chloride or potassium bromide in polar solvents.
Major Products
The major products formed from these reactions include N-oxides, secondary amines, and substituted ammonium salts, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Trimethyl-[2-(methylcarbamoyloxy)phenyl]azanium;iodide is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: This compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of trimethyl-[2-(methylcarbamoyloxy)phenyl]azanium;iodide involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethylammonium group can interact with negatively charged sites on proteins, while the methylcarbamoyloxy group can form hydrogen bonds with other molecules. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trimethyl-[2-(hydroxy)phenyl]azanium;iodide
- Trimethyl-[2-(methoxy)phenyl]azanium;iodide
- Trimethyl-[2-(acetoxy)phenyl]azanium;iodide
Uniqueness
Trimethyl-[2-(methylcarbamoyloxy)phenyl]azanium;iodide is unique due to the presence of the methylcarbamoyloxy group, which imparts distinct chemical and biological properties compared to its analogs. This group can enhance the compound’s stability and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
3983-38-8 |
|---|---|
Molekularformel |
C11H17IN2O2 |
Molekulargewicht |
336.17 g/mol |
IUPAC-Name |
trimethyl-[2-(methylcarbamoyloxy)phenyl]azanium;iodide |
InChI |
InChI=1S/C11H16N2O2.HI/c1-12-11(14)15-10-8-6-5-7-9(10)13(2,3)4;/h5-8H,1-4H3;1H |
InChI-Schlüssel |
LIBLMNWPIQGGAO-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)OC1=CC=CC=C1[N+](C)(C)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


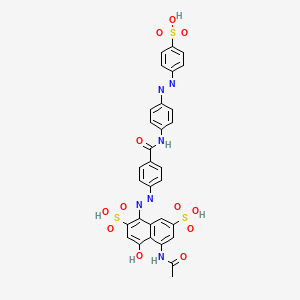
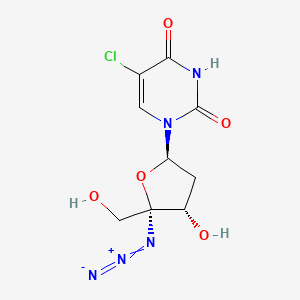
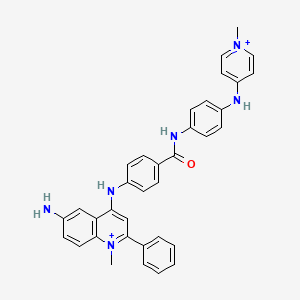
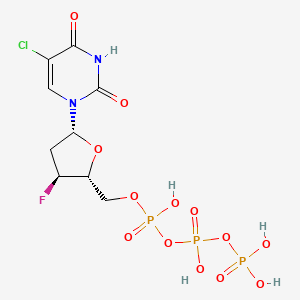
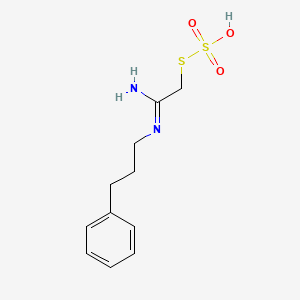
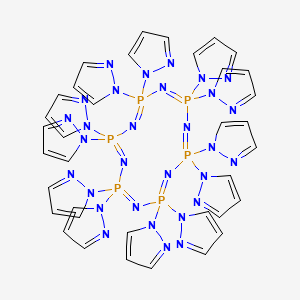
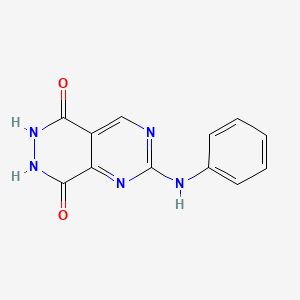
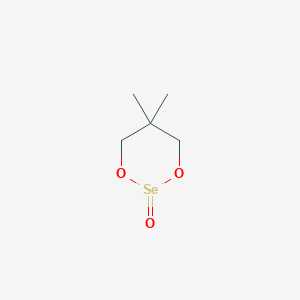

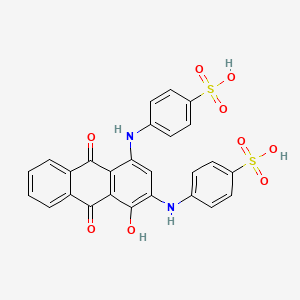

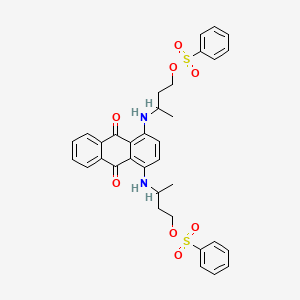
![2-Phenylbenzo[cd]indole](/img/structure/B12798071.png)
